Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-bromo-4-methylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMJXYJNQUGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-4-methylpentan-2-ol. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and a dehydrating agent like thionyl chloride is added to facilitate the formation of the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates or amines.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The carbamate group can also undergo hydrolysis, releasing the corresponding amine and carbon dioxide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate with analogous carbamate derivatives, focusing on structural features, synthesis yields, reactivity, and applications.
Table 1: Comparative Analysis of Carbamate Derivatives
Key Observations
Reactivity and Functional Groups: The bromine in the target compound enhances its utility in substitution reactions, contrasting with the amino group in compound 4c, which facilitates condensation or amidation reactions . The nitro group in the 1-bromo-1-nitropentan derivative () may reduce nucleophilicity at adjacent sites but increases electrophilicity for aromatic substitutions .
Stereochemical and Structural Impact :
- Cyclopentyl derivatives () exhibit rigid ring structures, influencing conformational stability and molecular interactions, unlike the flexible pentan chain in the target compound .
- Chiral centers in compounds like 4c and cyclohexyl derivatives () are critical for enantioselective synthesis in drug development .
Applications: Brominated carbamates are pivotal in constructing complex molecules (e.g., ’s pyrimidine derivatives) via cross-coupling or cyclization . Hydroxyl- and amino-substituted analogs are employed in biomimetic catalysis or peptide synthesis due to their hydrogen-bonding capabilities .
Biological Activity
Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a tert-butyl group, a bromo substituent, and a carbamate functional group, which are essential for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in the context of cancer and neurodegenerative diseases.
Table 1: Biological Activities of Related Carbamates
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
- Neuroprotection : Research on related structures indicates that they may protect neuronal cells from amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. The mechanism involves reducing oxidative stress and inflammation in astrocytes, thereby preserving neuronal integrity.
Case Studies
Several studies have explored the efficacy of carbamate derivatives in various biological contexts:
Case Study 1: Neuroprotective Effects
In a study examining the protective effects of a structurally similar compound on astrocytes exposed to Aβ, it was found that treatment significantly reduced levels of inflammatory markers such as TNF-α. The treated groups showed lower Aβ aggregation compared to controls, indicating potential therapeutic benefits in neurodegenerative conditions .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of carbamate derivatives, demonstrating that certain compounds could effectively inhibit CDK activity, leading to apoptosis in cancer cell lines. These findings suggest that this compound might share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
